4-Chlorocinnamamide
Overview
Description
4-Chlorocinnamamide is a chemical compound that is part of the cinnamamide family, characterized by the presence of a chloro substituent on the aromatic ring. The compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the provided data does not directly discuss 4-Chlorocinnamamide, it does mention related compounds and methodologies that could be relevant to its synthesis and properties.
Synthesis Analysis
The synthesis of chlorinated compounds is a significant area of research in organic chemistry. For instance, the site-selective chlorination of aliphatic C-H bonds using N-chloroamides has been reported, which could potentially be applied to the synthesis of compounds similar to 4-Chlorocinnamamide . Additionally, the synthesis of α-chlorocinnamamides has been achieved, providing insight into the stereochemistry and configurational assignment of these compounds, which could be relevant to the synthesis of 4-Chlorocinnamamide .
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be complex, with the presence of stereocenters and geometric isomers. For example, the synthesis of α-chlorocinnamamides involves the formation of geometric isomers, and their configurations have been assigned based on spectroscopic data . This information could be extrapolated to understand the molecular structure of 4-Chlorocinnamamide.
Chemical Reactions Analysis
Chlorinated compounds can undergo various chemical reactions. The synthesis of 4-chloroisoxazoles from alkynyl-O-methyl oximes through chlorinative cyclization is an example of the type of chemical reactions that chlorinated compounds like 4-Chlorocinnamamide might participate in . Moreover, the synthesis of 4-chloropyridin-2-yl derivatives involves reactions with different reagents, which could be relevant to the reactivity of 4-Chlorocinnamamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are influenced by the presence of substituents on the aromatic ring. For instance, the synthesis of 4-chlorobenzaldehyde and its high yield under optimized conditions suggests that similar methods could be used to synthesize and isolate 4-Chlorocinnamamide with high purity . The synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis indicates the versatility of chlorinated compounds in forming heterocyclic scaffolds, which could be relevant to the properties of 4-Chlorocinnamamide .
Safety And Hazards
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPFYVNYKVJBW-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorocinnamamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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